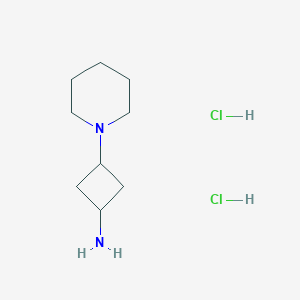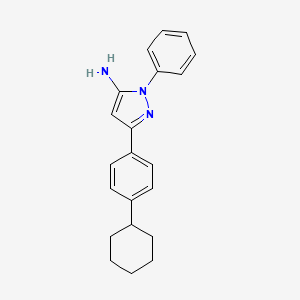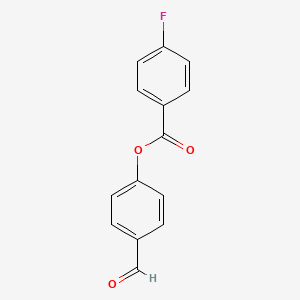
4-Formylphenyl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylphenyl 4-fluorobenzoate is a chemical compound . It is related to 4-Fluorobenzoic acid, which is a colorless solid and a derivative of benzoic acid carboxylic acid .
Synthesis Analysis
The synthesis of compounds related to this compound has been studied. For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H8F2O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.20 and it is a solid .科学的研究の応用
Transformation and Degradation Studies
- Anaerobic Transformation to Benzoate : 4-Formylphenyl 4-fluorobenzoate plays a role in the transformation of phenols to benzoates in anaerobic conditions. The study by Genthner, Townsend, and Chapman (1989) used fluorinated analogues to understand the mechanism of phenol transformation to benzoate, noting the non-transformation of 4-fluorophenol and indicating a carboxyl group introduction para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
- Degradation by Pseudomonas pseudoalcaligenes : Murphy et al. (2008) discovered that Pseudomonas pseudoalcaligenes KF707 can use 4-fluorobiphenyl as a carbon and energy source, leading to the production of 4-fluorobenzoate as a major fluorometabolite (Murphy, Quirke, & Balogun, 2008).
Synthesis and Labeling Applications
- Synthesis of N-succinimidyl 4-[18F]fluorobenzoate : Vaidyanathan and Zalutsky (2006) described a method for synthesizing N-succinimidyl 4-[18F]fluorobenzoate, a key agent for labeling proteins and peptides with 18F, a positron-emitting radionuclide. This process involves the conversion of 4-fluorobenzoic acid to N-succinimidyl 4-[18F]fluorobenzoate (Vaidyanathan & Zalutsky, 2006).
Applications in Material Science
- Modification of Poly(3,4-ethylenedioxythiophene) : Tan et al. (2016) explored the application of 4-fluorobenzoic acid in modifying poly(3,4-ethylenedioxythiophene) to improve conductivity, showing significant advancements in the field of organic electronics (Tan, Zhou, Ji, Huang, & Chen, 2016).
Environmental and Biological Studies
- Bacterial Degradation Pathway : Oltmanns et al. (1989) investigated the bacterial degradation of 4-fluorobenzoate, providing evidence for a new pathway in the bacterial breakdown of this compound. This study contributes to our understanding of environmental degradation processes (Oltmanns, Müller, Otto, & Lingens, 1989).
Medical Applications
- Labeling of Proteins for Medical Imaging : Vaidyanathan and Zalutsky (1992) further explored the use of N-succinimidyl 4-[18F]fluorobenzoate in labeling proteins for medical imaging applications, particularly in positron emission tomography (PET) (Vaidyanathan & Zalutsky, 1992).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Fluorinated compounds like this are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination, a process where the c–f bond is cleaved . This process is facilitated by specific enzymes, leading to changes in the compound and its subsequent interactions .
Biochemical Pathways
For instance, 4-fluorobenzoate can be degraded by certain bacterial strains via 4-fluorocatechol . Another strain, Aureobacterium sp. strain RHO25, has been observed to degrade 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate .
Pharmacokinetics
The safety data sheet for a related compound, 4-fluorobenzylamine, suggests that it may have certain hazards associated with it, including skin and eye damage . These properties could potentially impact the bioavailability of the compound.
Result of Action
The enzymatic defluorination of fluorinated compounds can lead to the release of fluoride ions . For instance, Aureobacterium sp. strain RHO25 has been observed to release stoichiometric amounts of fluoride during the degradation of 4-fluorobenzoate .
Action Environment
The action, efficacy, and stability of 4-Formylphenyl 4-fluorobenzoate can be influenced by various environmental factors. For instance, the degradation of fluorinated compounds can be facilitated by certain bacterial strains present in the environment . Additionally, the safety data sheet for 4-Fluorobenzylamine suggests that it should be stored in a well-ventilated place and kept cool , indicating that temperature and ventilation could potentially influence the stability and action of related compounds.
特性
IUPAC Name |
(4-formylphenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVACFCWXODKZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
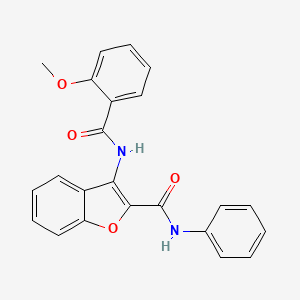
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)
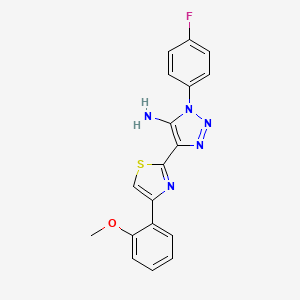
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2907403.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2907405.png)
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)


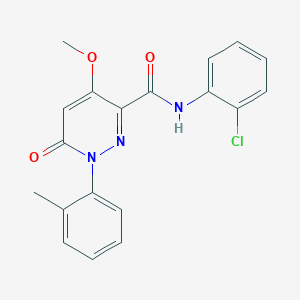

![2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2907415.png)
